2-(Hydroxymethyl)-4-iodophenol
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2-(Hydroxymethyl)-4-iodophenol involves various chemical reactions. For instance, a study by Payne et al. (2006) detailed the preparation of 2-hydroxymethylphenols through the reduction of precursor aldehydes obtained from phenols reacted with paraformaldehyde, showcasing the method's efficiency in yielding the desired hydroxymethyl derivatives (Payne, Tyman, Mehet, & Ninagawa, 2006).
Molecular Structure Analysis
The molecular structure of phenolic compounds, including those related to 2-(Hydroxymethyl)-4-iodophenol, can be characterized by various spectroscopic and crystallographic techniques. For example, the work by Halit et al. (1987) on 2-hydroxymethyl-4-tert-butylphenol provided insights into the crystal structure and highlighted the significance of intramolecular hydrogen bonding and molecular interactions within the crystal lattice (Halit, Oehler, Perrin, Grabowski, & Stępień, 1987).
Chemical Reactions and Properties
Chemical reactions involving 2-(Hydroxymethyl)-4-iodophenol derivatives demonstrate the compound's reactivity and potential for forming diverse chemical structures. Kawamoto et al. (2013) presented an efficient hydroxymethylation reaction of iodoarenes, showcasing the chemoselectivity and potential for synthesizing a variety of functionalized phenolic compounds (Kawamoto, Okada, Curran, & Ryu, 2013).
Physical Properties Analysis
The physical properties of 2-(Hydroxymethyl)-4-iodophenol and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions. However, specific studies directly addressing these physical properties for 2-(Hydroxymethyl)-4-iodophenol were not found, indicating a gap in the literature.
Chemical Properties Analysis
The chemical properties of phenolic compounds, including reactivity, acidity, and potential for hydrogen bonding, play a significant role in their applications and chemical behavior. The structure and reactivity analysis provided by Shimizu et al. (1991) for 4-alkoxymethyl-2,6-dimethylphenols via a copper(II) chloride-acetoxime catalyst system offers insights into the chemical properties relevant to derivatives of 2-(Hydroxymethyl)-4-iodophenol (Shimizu, Watanabe, Orita, Hayakawa, & Takehira, 1991).
Scientific Research Applications
Photochemistry and Radical Formation : 2-Hydroxyphenyl, produced from 2-iodophenol, has been studied for its infrared spectrum and stability in comparison to phenoxyl. This research has implications for understanding the photochemistry and radical formation of similar compounds (Nagata et al., 2004).
Enhancement in Chemiluminescence Systems : 4-Iodophenol has been compared with other phenolic compounds for its role in enhancing the peroxidase-catalyzed chemiluminescence reaction of luminol with hydrogen peroxide. This is significant in the development of sensitive detection methods in biochemistry (Kuroda et al., 2000).
Quantitative Analysis of Lignins : In the field of agricultural chemistry, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, related to iodophenols, has been used for the quantitative NMR analysis of lignins, which is crucial for understanding plant biochemistry and for applications in the paper and wood industry (Granata & Argyropoulos, 1995).
Cure of Phenol-Formaldehyde Resins : Studies with model compounds like 2-Hydroxymethylphenol and 4-Hydroxymethylphenol, which are structurally related to 2-(Hydroxymethyl)-4-iodophenol, have shed light on the cure of phenol-formaldehyde resins. This has applications in polymer science and materials engineering (Conner et al., 2002).
Synthesis of Coumarins and 2-Quinolones : o-Iodophenols have been utilized in the palladium-catalyzed carbonylative annulation of terminal alkynes, leading to the synthesis of coumarins and 2-quinolones. This has implications in organic chemistry and pharmaceutical synthesis (Kadnikov & Larock, 2003).
Quantum Mechanical Calculations in Material Science : In material science, 4-iodophenol has been used in the synthesis and spectroscopic analysis of specific compounds, demonstrating its utility in advanced material research and computational chemistry (Praveenkumar et al., 2021).
Biomedical Applications : Studies on 2-Iodophenol's binding and reactivity with enzymes like iodotyrosine deiodinase have implications in understanding enzyme specificity and potential medical applications (Ingavat et al., 2017).
Bioremediation and Environmental Chemistry : The bioremediation of environmental pollutants like Bisphenol A using enzymes where iodophenols play a role highlights the application of these compounds in environmental chemistry and biotechnology (Chhaya & Gupte, 2013).
properties
IUPAC Name |
2-(hydroxymethyl)-4-iodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOVQYQJPVOXBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502025 | |
Record name | 2-(Hydroxymethyl)-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-4-iodophenol | |
CAS RN |
14056-07-6 | |
Record name | 2-(Hydroxymethyl)-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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